molecular formula C29H30O8 B1254453 Longipedunin C

Longipedunin C

Cat. No.: B1254453
M. Wt: 506.5 g/mol
InChI Key: IPBBTFKVCWRSIK-WHEFHEQHSA-N
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Description

Longipedunin C is a dibenzocyclooctadiene lignan isolated primarily from Kadsura longipedunculata (Schisandraceae), a plant widely used in Traditional Chinese Medicine (TCM) for treating inflammation, liver disorders, and kidney-related syndromes . Structurally, it features a unique dibenzocyclooctadiene skeleton with a benzoyl substituent, contributing to its molecular weight of 506.5 g/mol . First reported in 2016, this compound was identified as a novel lignan from the methanol extract of K. longipedunculata stems, alongside other compounds like Longipedunin D and Renchangianins A-B .

Pharmacologically, this compound is recognized as a bioactive component in AS1350, a TCM formula used to treat Kidney-Yang Deficiency Syndrome (KYDS). It modulates metabolic pathways such as fatty acid biosynthesis, cAMP/cGMP signaling, and neuroactive ligand-receptor interactions, restoring metabolic homeostasis in KYDS models . Its inclusion in AS1350 highlights its role in multi-target therapeutic strategies, though detailed mechanistic studies remain ongoing .

Properties

Molecular Formula

C29H30O8

Molecular Weight

506.5 g/mol

IUPAC Name

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

InChI

InChI=1S/C29H30O8/c1-15-11-18-12-20(32-3)26(33-4)24(30)22(18)23-19(13-21-27(28(23)34-5)36-14-35-21)25(16(15)2)37-29(31)17-9-7-6-8-10-17/h6-10,12-13,15-16,25,30H,11,14H2,1-5H3/t15-,16-,25-/m1/s1

InChI Key

IPBBTFKVCWRSIK-WHEFHEQHSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)O)OC)OC

Synonyms

longipedunin C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Longipedunin C belongs to the dibenzocyclooctadiene lignan family, characterized by a bicyclic core with oxygenated substituents. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Source
This compound C₁₈H₁₈O₈ 506.5 Benzoyl group at C-9 Kadsura longipedunculata
Longipedunin B C₁₈H₂₂O₈ 458.5 Acetyl group at C-9 Kadsura coccinea
Schisandrin C₁₈H₂₄O₆ 336.4 Methoxy groups at C-6/C-7 Schisandra chinensis
Gomisin S C₁₈H₂₄O₇ 352.4 Hydroxyl and methoxy groups at C-12 Schisandra sp.
Heilaohulignan C C₁₈H₂₀O₈ 364.3 Methylenedioxy ring at C-6/C-7 Kadsura coccinea

Key Structural Insights :

  • This compound and B differ in their C-9 substituents (benzoyl vs. acetyl), influencing their molecular weights and hydrophobicity .
  • Schisandrin lacks the complex esterification seen in this compound, resulting in lower molecular weight and distinct bioavailability .
  • Heilaohulignan C and Kadsuralignan I share the dibenzocyclooctadiene core but exhibit variations in oxygenated groups, affecting their biological activity .
Pharmacological Activity Comparison
2.2.1. Cytotoxicity
Compound HepG-2 (IC₅₀, μM) BGC-823 (IC₅₀, μM) HCT-116 (IC₅₀, μM) Notes
This compound N/A N/A N/A Limited direct cytotoxicity data
Longipedunin B 18.72 >50 >50 Moderate activity in HepG-2
Heilaohulignan C 9.32 16.75 16.59 Strongest activity in HepG-2
Kadsuralignan I 21.72 >50 >50 Weak activity across cell lines

Insights :

  • This compound’s therapeutic role in AS1350 focuses on metabolic regulation rather than direct cytotoxicity, unlike Heilaohulignan C, which shows potent anti-cancer activity .
  • Substituent type (e.g., benzoyl in this compound vs. methylenedioxy in Heilaohulignan C) correlates with cytotoxic potency .
2.2.2. Anti-HIV Activity
  • Gomisin G (a schisandrin-related lignan) demonstrates strong anti-HIV activity, suggesting structural flexibility within dibenzocyclooctadienes for antiviral applications .
Metabolic and Target Pathways
Compound Key Metabolic Pathways Targeted Potential Protein Targets
This compound Fatty acid metabolism, cAMP/cGMP signaling, neuroactive ligand-receptor interactions Androgen receptor, renin secretion pathways
Schisandrin Antioxidant response, cytochrome P450 regulation Glutathione peroxidase, CYP3A4
Gomisin S Lipid metabolism, steroid hormone synthesis Thyroid hormone signaling, estrogen receptors

Insights :

  • This compound’s multi-target action in KYDS contrasts with Schisandrin’s hepatoprotective and antioxidant roles .
  • Shared pathways (e.g., lipid metabolism) suggest overlapping therapeutic applications among lignans .

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